![molecular formula C45H51N11O9 B10821831 N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

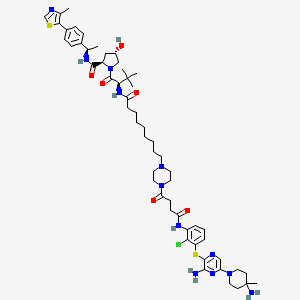

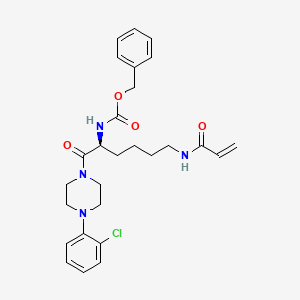

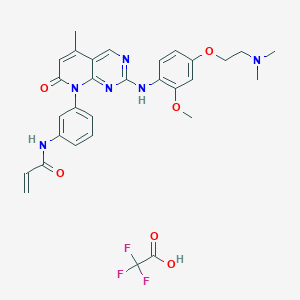

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

YX-2-107 ist ein Proteolyse-Targeting-Chimäre (PROTAC), das selektiv Cyclin-abhängige Kinase 6 (CDK6) abbaut. Diese Verbindung hat ein großes Potenzial für die Behandlung von Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) gezeigt, indem sie die Phosphorylierung des Retinoblastomproteins und die Expression des Forkhead-Box-Proteins M1 hemmt .

Vorbereitungsmethoden

Die Synthese von YX-2-107 beinhaltet die Konjugation eines Liganden, der an CDK6 bindet, mit einem Liganden, der eine E3-Ubiquitin-Ligase rekrutiert. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des bifunktionalen Moleküls zu erleichtern. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung automatisierter Systeme beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

YX-2-107 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Abbau: Die primäre Reaktion ist der Abbau von CDK6, der durch die Rekrutierung einer E3-Ubiquitin-Ligase ermöglicht wird.

Hemmung: Es hemmt die Phosphorylierung des Retinoblastomproteins und die Expression des Forkhead-Box-Proteins M1.

Bindung: Die Verbindung bindet selektiv an CDK6, was zu dessen Abbau führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und spezifische Liganden, die auf CDK6 und E3-Ubiquitin-Ligase abzielen. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das abgebaute CDK6-Protein .

Wissenschaftliche Forschungsanwendungen

YX-2-107 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zum Studium des Abbaus spezifischer Proteine und der Mechanismen von PROTACs verwendet.

Biologie: Hilft beim Verständnis der Rolle von CDK6 bei der Zellzyklusregulation und seiner Auswirkungen auf verschiedene zelluläre Prozesse.

Medizin: Zeigt Potenzial für die Behandlung von Ph+ ALL und anderen hämatologischen Malignomen durch selektiven Abbau von CDK6.

Industrie: Kann bei der Entwicklung neuer Therapeutika verwendet werden, die auf den Abbau spezifischer Proteine abzielen .

Wirkmechanismus

YX-2-107 entfaltet seine Wirkung durch selektiven Abbau von CDK6. Die Verbindung bindet an CDK6 und rekrutiert eine E3-Ubiquitin-Ligase, die CDK6 mit einer Polyubiquitinkette markiert. Dies markiert CDK6 für den Abbau durch das Proteasom, wodurch seine Konzentration in der Zelle effektiv reduziert wird. Dieser Abbau hemmt die Phosphorylierung des Retinoblastomproteins und die Expression des Forkhead-Box-Proteins M1, was zu einer Unterdrückung des Zellwachstums von Ph+ ALL führt .

Wissenschaftliche Forschungsanwendungen

YX-2-107 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs.

Biology: Helps in understanding the role of CDK6 in cell cycle regulation and its impact on various cellular processes.

Medicine: Shows potential in the treatment of Ph+ ALL and other hematologic malignancies by selectively degrading CDK6.

Industry: Can be used in the development of new therapeutic agents targeting specific proteins for degradation .

Wirkmechanismus

YX-2-107 exerts its effects by selectively degrading CDK6. The compound binds to CDK6 and recruits an E3 ubiquitin ligase, which labels CDK6 with a polyubiquitin chain. This marks CDK6 for degradation by the proteasome, effectively reducing its levels in the cell. This degradation inhibits the phosphorylation of retinoblastoma protein and the expression of forkhead box protein M1, leading to the suppression of Ph+ ALL cell growth .

Vergleich Mit ähnlichen Verbindungen

YX-2-107 ist in seinem selektiven Abbau von CDK6 einzigartig, während andere ähnliche Verbindungen möglicherweise sowohl CDK4 als auch CDK6 als Ziel haben. Einige ähnliche Verbindungen sind:

Palbociclib: Ein dualer CDK4/6-Inhibitor, der CDK6 nicht selektiv abbaut.

Ribociclib: Ein weiterer dualer CDK4/6-Inhibitor mit ähnlichen Eigenschaften wie Palbociclib.

Abemaciclib: Zielt ebenfalls auf sowohl CDK4 als auch CDK6 ab, induziert aber keinen selektiven Abbau .

Die Einzigartigkeit von YX-2-107 liegt in seiner Fähigkeit, CDK6 selektiv abzubauen, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht.

Eigenschaften

Molekularformel |

C45H51N11O9 |

|---|---|

Molekulargewicht |

890.0 g/mol |

IUPAC-Name |

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |

InChI-Schlüssel |

JNYCZFGLJGFFEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)

![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)

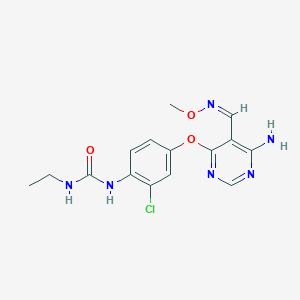

![benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate](/img/structure/B10821821.png)